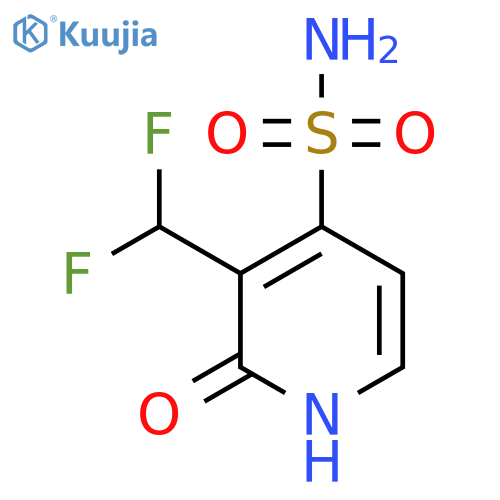Cas no 1805322-34-2 (3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide)

1805322-34-2 structure
商品名:3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide
CAS番号:1805322-34-2
MF:C6H6F2N2O3S
メガワット:224.185246944427
CID:4918318
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(difluoromethyl)-2-hydroxypyridine-4-sulfonamide
- 3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide
-
- インチ: 1S/C6H6F2N2O3S/c7-5(8)4-3(14(9,12)13)1-2-10-6(4)11/h1-2,5H,(H,10,11)(H2,9,12,13)
- InChIKey: NXVPNWYSRJARKM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CNC(C=1C(F)F)=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 419
- トポロジー分子極性表面積: 97.6
- 疎水性パラメータ計算基準値(XlogP): -0.9
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004078-1g |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
| Alichem | A024004078-250mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 250mg |
$666.40 | 2022-04-01 | |
| Alichem | A024004078-500mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide |
1805322-34-2 | 97% | 500mg |
$1,078.00 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1805322-34-2 (3-(Difluoromethyl)-2-hydroxypyridine-4-sulfonamide) 関連製品
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
